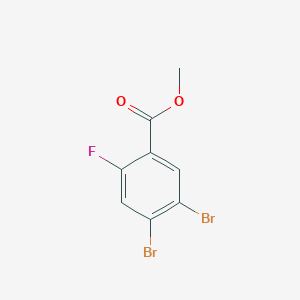

Methyl 4,5-dibromo-2-fluorobenzoate

Description

Methyl 4,5-dibromo-2-fluorobenzoate (C₈H₅Br₂FO₂) is a halogenated aromatic ester characterized by a benzene ring substituted with two bromine atoms at positions 4 and 5, a fluorine atom at position 2, and a methyl ester group at position 1. This compound serves as a critical synthetic intermediate in pharmaceutical and material science research due to its reactivity and stability imparted by the electron-withdrawing halogens . Its structural complexity allows for versatile applications in cross-coupling reactions, nucleophilic substitutions, and as a precursor for bioactive molecules.

Properties

IUPAC Name |

methyl 4,5-dibromo-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQSHUARBHYOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dibromo-2-fluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of methyl benzoate. The typical synthetic route involves the following steps:

Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at positions 4 and 5.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-2-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms at positions 4 and 5 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding dibromo-fluorobenzyl alcohol.

Oxidation: Oxidation of the compound can lead to the formation of dibromo-fluorobenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: Dibromo-fluorobenzyl alcohol.

Oxidation: Dibromo-fluorobenzoic acid.

Scientific Research Applications

Methyl 4,5-dibromo-2-fluorobenzoate has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs and therapeutic agents.

Material Science: Utilized in the preparation of advanced materials with specific electronic and optical properties.

Biological Studies: Employed in biochemical assays and studies to understand its interactions with biological molecules

Mechanism of Action

The mechanism of action of methyl 4,5-dibromo-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in various chemical transformations .

Comparison with Similar Compounds

Structural Analogs: Halogenated Benzoates

The table below highlights key structural analogs of methyl 4,5-dibromo-2-fluorobenzoate, emphasizing substituent patterns and applications:

Key Observations :

- Halogen Positioning: The dual bromine substituents in this compound enhance electrophilic aromatic substitution reactivity compared to mono-halogenated analogs like methyl 2-(bromomethyl)-4,5-difluorobenzoate. This makes it more reactive in Suzuki-Miyaura couplings .

- Steric and Electronic Effects : The fluorine atom at position 2 stabilizes the aromatic ring via resonance, while bromine atoms increase molecular weight and lipophilicity, influencing solubility in organic solvents .

Pharmaceutical Intermediates

This compound is a precursor in synthesizing fluorinated benzodiazepine analogs, such as impurities listed in pharmaceutical guidelines (e.g., EP Impurity H: 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline) . Its halogenated structure enables selective functionalization, critical for developing CNS-active molecules.

Material Science

In material science, the compound’s bromine atoms facilitate cross-linking in polymer matrices, enhancing thermal stability. This contrasts with methyl 2-(bromomethyl)-4,5-difluorobenzoate, where the bromomethyl group enables alkylation reactions in dendrimer synthesis .

Biological Activity

Methyl 4,5-dibromo-2-fluorobenzoate is a halogenated organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHBrF O. Its structure features two bromine atoms and one fluorine atom attached to a benzoate moiety, which significantly influences its reactivity and interactions with biological systems.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHBrF O |

| Molecular Weight | 293.93 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The presence of halogen substituents enhances the compound's interaction with microbial targets, potentially leading to the disruption of cellular processes.

- Mechanism of Action : The compound may inhibit key enzymes or disrupt membrane integrity in microbial cells, leading to cell death. Studies have shown that halogenated compounds often exhibit increased lipophilicity, allowing them to penetrate microbial membranes more effectively.

Anticancer Activity

The compound has also been investigated for its anticancer properties , particularly against breast (MCF-7) and cervical (HeLa) cancer cell lines.

- Case Study : In vitro studies demonstrated that this compound can inhibit the proliferation of MCF-7 and HeLa cells. The compound's halogen atoms likely enhance its binding affinity to specific cellular targets involved in cancer cell growth regulation .

The proposed mechanism involves the compound's ability to bind to specific enzymes or receptors that play crucial roles in cell signaling pathways related to growth and apoptosis. The unique electronic properties imparted by the bromine and fluorine atoms may facilitate these interactions, leading to altered enzyme activity and subsequent cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds.

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Methyl 4-bromo-2-fluorobenzoate | CHBrF O | Lacks a second bromine; different reactivity. |

| Methyl 4,5-dichloro-2-fluorobenzoate | CHClF O | Chlorine instead of bromine; affects properties. |

| Methyl 4,5-dibromo-3-fluorobenzoate | CHBrF O | Different fluorine positioning; alters reactivity. |

The presence of multiple bromine atoms in this compound enhances its potential as a lead compound in drug development due to its unique binding characteristics compared to other halogenated derivatives.

Recent Studies

Recent investigations into the biological activities of this compound have highlighted its potential applications in drug design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.